molecular formula C17H17INSTi-5 B12807731 Titanocene(o-CH3NHSPh)I CAS No. 122817-36-1

Titanocene(o-CH3NHSPh)I

Cat. No.: B12807731
CAS No.: 122817-36-1
M. Wt: 442.2 g/mol
InChI Key: JQFLNLZWNDXENE-UHFFFAOYSA-L
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Description

Titanocene(o-CH3NHSPh)I is a compound belonging to the family of titanocene complexes. These complexes are known for their versatile applications in organic synthesis, catalysis, and medicinal chemistry. The compound features a titanium center coordinated to cyclopentadienyl ligands and an iodide ligand, along with an o-methylaminophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanocene(o-CH3NHSPh)I typically involves the reaction of titanocene dichloride with an appropriate ligand precursor. One common method is to react titanocene dichloride with o-methylaminophenyl iodide in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium center.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Titanocene(o-CH3NHSPh)I undergoes various types of chemical reactions, including:

    Oxidation: The titanium center can be oxidized to higher oxidation states.

    Reduction: The compound can participate in reduction reactions, often involving single-electron transfer processes.

    Substitution: Ligand exchange reactions can occur, where the iodide ligand is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiolates, and phosphines can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) species, while reduction can produce titanium(II) complexes. Substitution reactions result in the formation of new titanocene derivatives with different ligands.

Scientific Research Applications

Titanocene(o-CH3NHSPh)I has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving single-electron transfer.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.

    Medicine: Explored for its cytotoxic properties against cancer cells, with studies focusing on its mechanism of action and efficacy.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Titanocene(o-CH3NHSPh)I involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative stress and generate reactive oxygen species, leading to cell damage and apoptosis. The titanium center plays a crucial role in mediating these effects through redox reactions and coordination with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Titanocene Dichloride: A well-known titanocene complex with similar catalytic and anticancer properties.

    Titanocene Y: Another titanocene derivative with enhanced cytotoxic activity.

    Titanocene X: Known for its ability to induce apoptosis in cancer cells.

Uniqueness

Titanocene(o-CH3NHSPh)I is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The o-methylaminophenyl substituent enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

122817-36-1

Molecular Formula

C17H17INSTi-5

Molecular Weight

442.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;2-methylazanidylbenzenethiolate;titanium;iodide

InChI

InChI=1S/C7H8NS.2C5H5.HI.Ti/c1-8-6-4-2-3-5-7(6)9;2*1-2-4-5-3-1;;/h2-5,9H,1H3;2*1-5H;1H;/q3*-1;;/p-2

InChI Key

JQFLNLZWNDXENE-UHFFFAOYSA-L

Canonical SMILES

C[N-]C1=CC=CC=C1[S-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti].[I-]

Origin of Product

United States

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